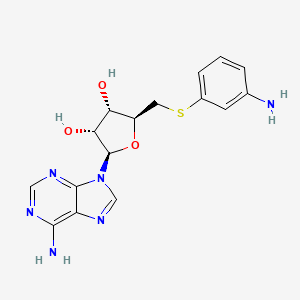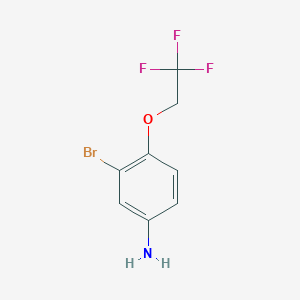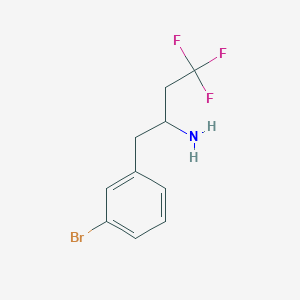
1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine
Overview
Description
1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine, also known as BPTFA, is a chemical compound that has been studied for its potential applications in various scientific research experiments. BPTFA is a colorless, volatile liquid with a boiling point of 58°C and a melting point of -20°C. It is a compound that has been used in many laboratory experiments, and has been studied for its potential applications in a variety of scientific fields.
Scientific Research Applications
Pharmacokinetic Studies
This compound has been used in pharmacokinetic studies . A study focused on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo . The study provided insights into the absorption and metabolism of BH, which could guide future in-depth studies on this compound .
Treatment of Arrhythmias
1-(3′-bromophenyl)-heliamine (BH), a synthetic tetrahydroisoquinoline, has been investigated for the treatment of arrhythmias . Arrhythmias are conditions characterized by an irregular heartbeat, and they can lead to serious health complications if not treated properly .
Protein-Protein Interaction Studies
Boronic acids, such as 1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine, are known for their ability to reversibly bind to sugars containing cis-diols. This property could be useful for designing probes to study protein-protein interactions that involve sugar-binding motifs.
Medicinal Chemistry
The presence of the sulfonamide moiety in 1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine suggests potential applications in medicinal chemistry. Sulfonamides are a class of functional groups found in many drugs, particularly those with antibacterial activity. Further research is needed to determine if this compound possesses any medicinal properties.
Cross-Coupling Reactions
This compound could potentially be used in cross-coupling reactions. These reactions are a fundamental tool for constructing complex organic molecules. The boronic acid group in the compound can create a carbon-carbon bond with another organic molecule containing a halogen.
properties
IUPAC Name |
1-(3-bromophenyl)-4,4,4-trifluorobutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c11-8-3-1-2-7(4-8)5-9(15)6-10(12,13)14/h1-4,9H,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNZFBHFCUYGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





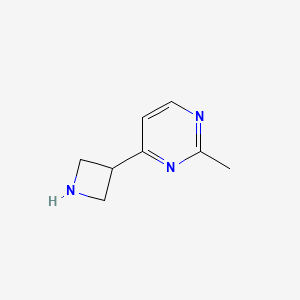

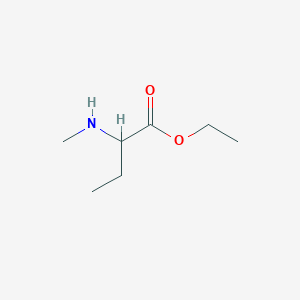
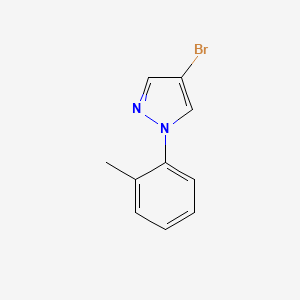
![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)


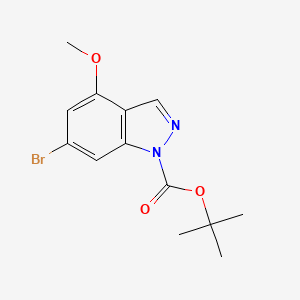
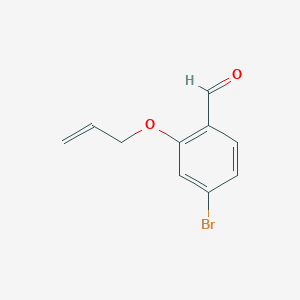
![1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone](/img/structure/B1526744.png)
